2-Methyl-D3-citric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

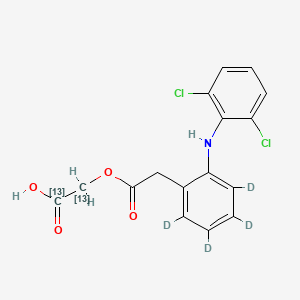

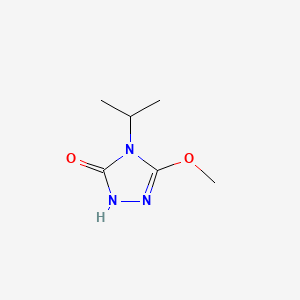

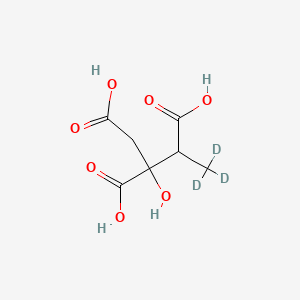

2-Methyl-D3-citric acid: is a deuterium-labeled analog of 2-methylcitric acid. It is a derivative of citric acid, where three hydrogen atoms are replaced by deuterium atoms. This compound is often used in scientific research due to its unique properties and isotopic labeling, which makes it useful in various analytical and biochemical studies .

Aplicaciones Científicas De Investigación

2-Methyl-D3-citric acid has a wide range of applications in scientific research:

Chemistry: Used as a tracer in metabolic studies to understand the citric acid cycle and related pathways.

Biology: Helps in studying the metabolism of propionyl-CoA and its detoxification in bacteria and fungi.

Medicine: Used in the development of diagnostic tools and therapeutic agents.

Industry: Employed in the synthesis of isotopically labeled compounds for various industrial applications.

Mecanismo De Acción

Target of Action

The primary target of 2-Methyl-D3-citric acid is the Methylcitrate Cycle (MCC) . This cycle is a mechanism by which propionyl-CoA, generated by β-oxidation of odd-chain fatty acids, is broken down to its final products, succinate and pyruvate . The MCC plays an essential role in propionate metabolism in bacteria and functions overall to detoxify bacteria of toxic propionyl-CoA .

Mode of Action

This compound interacts with its targets through a series of enzymatic reactions within the MCC . The compound is formed from the condensation of propionoyl-CoA and oxaloacetic acid, catalyzed by a citrate synthase enzyme . It then undergoes a series of transformations, including dehydration and rehydration, to form 2-methyl iso citrate . Finally, it is cleaved by the cycle-specific enzyme methyl iso citrate lyase to form the final products, succinate and pyruvate .

Biochemical Pathways

The MCC is closely related to both the citric acid cycle and the glyoxylate cycle, sharing substrates, enzymes, and products . The MCC, therefore, affects these pathways and their downstream effects. For instance, the product succinate is used in the citric acid cycle .

Result of Action

The result of the action of this compound is the formation of succinate and pyruvate . These products play crucial roles in various metabolic processes. For instance, pyruvate can be used by metabolic enzymes for energy and biomass formation .

Action Environment

The action of this compound, like many biochemical reactions, can be influenced by environmental factors. It’s important to note that the stability of the compound could be influenced by factors such as temperature and pH .

Análisis Bioquímico

Biochemical Properties

The 2-Methyl-D3-citric acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the methylcitrate cycle, a mechanism closely related to both the citric acid cycle and the glyoxylate cycle . The this compound is formed from the condensation of propionoyl-CoA and oxaloacetic acid, catalyzed by a citrate synthase enzyme .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . The methylcitrate cycle, in which this compound is involved, functions overall to detoxify bacteria of toxic propionyl-CoA, and plays an essential role in propionate metabolism in bacteria .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. In the methylcitrate cycle, this compound is formed from the condensation of propionoyl-CoA and oxaloacetic acid, catalyzed by a citrate synthase enzyme .

Metabolic Pathways

This compound is involved in the methylcitrate cycle, a metabolic pathway that is closely related to both the citric acid cycle and the glyoxylate cycle . It interacts with enzymes or cofactors in this pathway, and could potentially affect metabolic flux or metabolite levels.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Methyl-D3-citric acid can be synthesized through the condensation of propionyl-CoA and oxaloacetic acid, catalyzed by a citrate synthase enzyme. The reaction involves the following steps:

Activation of Propionate: Propionate is first activated to propionyl-CoA by propionyl-CoA synthase.

Condensation Reaction: Propionyl-CoA is then condensed with oxaloacetate by methylcitrate synthase to form 2-methylcitrate.

Isomerization: 2-Methylcitrate is dehydrated to methylaconitate, which is then rehydrated by aconitase to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation using genetically modified strains of bacteria or fungi. These microorganisms are engineered to overproduce the enzymes required for the synthesis of this compound, ensuring high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methyl-D3-citric acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products:

Oxidation Products: Carboxylic acids.

Reduction Products: Alcohol derivatives.

Substitution Products: Various substituted citric acid derivatives.

Comparación Con Compuestos Similares

2-Methylcitric Acid: The non-deuterated analog of 2-Methyl-D3-citric acid.

Citric Acid: A key intermediate in the citric acid cycle.

Isocitric Acid: An isomer of citric acid involved in the citric acid cycle.

Uniqueness: this compound is unique due to its isotopic labeling, which makes it particularly useful in tracing metabolic pathways and studying enzyme mechanisms. Its deuterium atoms provide a distinct advantage in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, allowing for precise analytical measurements .

Propiedades

IUPAC Name |

4,4,4-trideuterio-2-hydroxybutane-1,2,3-tricarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O7/c1-3(5(10)11)7(14,6(12)13)2-4(8)9/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOXCRMFGMSKIJ-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dihydropyrrolo[3,4-c]pyrrol-1(5H)-one](/img/structure/B586770.png)